9-Methyl-2,6-bis(methylsulfanyl)-9H-purine

Description

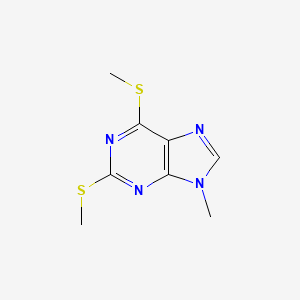

Structure

2D Structure

3D Structure

Properties

CAS No. |

39008-22-5 |

|---|---|

Molecular Formula |

C8H10N4S2 |

Molecular Weight |

226.3 g/mol |

IUPAC Name |

9-methyl-2,6-bis(methylsulfanyl)purine |

InChI |

InChI=1S/C8H10N4S2/c1-12-4-9-5-6(12)10-8(14-3)11-7(5)13-2/h4H,1-3H3 |

InChI Key |

LBACQTAXBQXLKJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1N=C(N=C2SC)SC |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 9 Methyl 2,6 Bis Methylsulfanyl 9h Purine

Electrophilic and Nucleophilic Substitution Reactions at the Purine (B94841) Core

The reactivity of the purine ring in 9-Methyl-2,6-bis(methylsulfanyl)-9H-purine is dictated by the electronic nature of the heterocyclic system and the influence of its substituents. The electron-donating nature of the methylsulfanyl groups enhances the nucleophilicity of the purine core, while also providing sites for substitution.

Reactions Involving the Methylsulfanyl Groups

The methylsulfanyl groups at the C2 and C6 positions are excellent leaving groups, susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone for the functionalization of the purine scaffold. The sequential substitution of these groups allows for the introduction of different functionalities at the C2 and C6 positions, leading to a diverse array of derivatives.

The substitution of the methylsulfanyl groups can be achieved with various nucleophiles, including amines, alkoxides, and thiols. The reaction conditions typically involve heating the purine substrate with an excess of the nucleophile, often in a polar solvent such as ethanol (B145695) or dimethylformamide (DMF). The reactivity of the C6 position is generally higher than that of the C2 position, allowing for selective monosubstitution at C6 under controlled conditions.

Reactivity at the Purine Ring Nitrogens

The purine ring possesses several nitrogen atoms (N1, N3, N7, and N9) that can potentially undergo reactions such as alkylation. In the case of this compound, the N9 position is already substituted with a methyl group. The remaining nitrogens, particularly N1, N3, and N7, are potential sites for further electrophilic attack. The regioselectivity of such reactions is influenced by steric and electronic factors, as well as the reaction conditions. Studies on related 9-substituted purines have shown that alkylation can occur at the N1, N3, and N7 positions, with the outcome often depending on the nature of the alkylating agent and the solvent. wur.nl

Halogenation and Amination Reactions

Halogenation: Direct halogenation of the purine core of this compound can be achieved using various halogenating agents. For instance, bromination at the C8 position of purine nucleosides has been successfully carried out using reagents like N-bromosuccinimide (NBS) in solvents such as DMF. nih.gov This suggests that a similar approach could be applicable to this compound. The introduction of a halogen atom provides a handle for further synthetic modifications, such as cross-coupling reactions.

Amination: The methylsulfanyl groups can be readily displaced by amines to introduce amino functionalities at the C2 and C6 positions. This nucleophilic aromatic substitution reaction is a common strategy for the synthesis of various biologically active purine derivatives. The reaction is typically performed by heating the purine with the desired amine, sometimes in the presence of a base. The higher reactivity of the C6-methylsulfanyl group allows for selective amination at this position.

Oxidative and Reductive Transformations of the Purine Nucleus

The purine nucleus can undergo both oxidative and reductive transformations, although these are less common than substitution reactions. Oxidative degradation of the purine ring can occur under harsh conditions, leading to ring-opened products. Reductive cleavage of the purine ring is also possible but typically requires strong reducing agents. A more synthetically useful reductive transformation is the removal of the methylsulfanyl groups, which can be achieved using reducing agents like Raney nickel.

Derivatization Strategies via the Methylsulfanyl Moieties

The methylsulfanyl groups are not only good leaving groups but can also be chemically modified to alter the electronic properties and steric bulk of the molecule.

Conversion to Sulfoxides and Sulfones

The sulfur atoms of the methylsulfanyl groups can be selectively oxidized to form the corresponding sulfoxides and sulfones. This transformation significantly increases the leaving group ability of the substituent, making the C2 and C6 positions even more susceptible to nucleophilic attack. The oxidation is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412). researchgate.netnih.govnih.gov The degree of oxidation (to sulfoxide (B87167) or sulfone) can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. The resulting sulfoxides and sulfones are valuable intermediates for the synthesis of a wide range of purine derivatives.

Below is a table summarizing the conversion of a related sulfide (B99878) to a sulfoxide.

| Starting Material | Reagent | Product | Yield | Reference |

| Organic Sulfides | Bis(pyridine)silver permanganate (BPSP) | Sulfoxides | Not specified | researchgate.net |

Displacement Reactions of Methylsulfanyl Groups

The methylsulfanyl (-SMe) group is a good leaving group, making the C2 and C6 positions of this compound susceptible to nucleophilic substitution reactions. The reactivity of these positions is influenced by the electron-withdrawing nature of the purine ring system. Generally, in 9-substituted purines, the C6 position is more reactive towards nucleophiles than the C2 position. This preferential reactivity allows for selective substitution under controlled reaction conditions.

Studies on related 2,6-disubstituted purines have demonstrated the feasibility of sequential displacement of leaving groups at the C6 and C2 positions. For instance, in 2,6-dichloropurine (B15474), the C6-chloro atom is readily displaced by various nucleophiles, followed by the displacement of the C2-chloro atom under more forcing conditions. A similar reactivity pattern is expected for this compound.

A variety of nucleophiles can be employed to displace the methylsulfanyl groups, leading to a diverse range of substituted purine derivatives. These include amines, alkoxides, and thiolates. The reaction conditions, such as temperature, solvent, and the nature of the nucleophile, play a crucial role in determining the outcome of the reaction, including whether mono- or di-substitution occurs.

Research on 6-methylthiopurine derivatives has shown that the methylthio group can be readily displaced. For example, 6-methylthiopurine undergoes N7-regioselective tert-butylation, indicating the reactivity of the purine core, although this specific reaction does not displace the methylthio group. nih.gov More directly, the synthesis of various 6-substituted purines often proceeds via a 6-chloro or 6-methylthio intermediate, highlighting the utility of these leaving groups in synthetic strategies. acs.org

Table 1: Predicted Reactivity of this compound with Various Nucleophiles

| Nucleophile | Predicted Major Product (Mono-substitution) | Predicted Major Product (Di-substitution) |

| Ammonia | 9-Methyl-2-(methylsulfanyl)-9H-purin-6-amine | 9-Methyl-9H-purine-2,6-diamine |

| Primary/Secondary Amine | N-Substituted-9-methyl-2-(methylsulfanyl)-9H-purin-6-amine | N,N'-Disubstituted-9-methyl-9H-purine-2,6-diamine |

| Methoxide | 6-Methoxy-9-methyl-2-(methylsulfanyl)-9H-purine | 2,6-Dimethoxy-9-methyl-9H-purine |

| Thiolate | 6-(Alkylsulfanyl)-9-methyl-2-(methylsulfanyl)-9H-purine | 2,6-Bis(alkylsulfanyl)-9-methyl-9H-purine |

This table is predictive and based on the known reactivity of similar purine systems.

Formation of Sulfenamide (B3320178) and Sulfonamide Derivatives

The sulfur atom of the methylsulfanyl group in this compound can be oxidized to form sulfoxides and sulfones. These oxidized derivatives are themselves valuable intermediates for further chemical transformations, including the formation of sulfenamide and sulfonamide derivatives. The conversion to sulfenamides and sulfonamides typically involves the reaction of the corresponding sulfinyl chloride or sulfonyl chloride with an amine.

A more direct route to purine sulfenamides involves the amination of a mercaptopurine. For instance, treatment of 6-mercaptopurine (B1684380) ribonucleoside and 6-thioguanosine (B559654) with a chloramine (B81541) solution has been shown to produce the corresponding 9-β-D-ribofuranosylpurine-6-sulfenamide and 2-amino-9-β-D-ribofuranosylpurine-6-sulfenamide, respectively. nih.gov This methodology suggests that this compound could potentially be converted to its corresponding sulfenamide derivatives at the C6 and/or C2 positions after initial conversion to the thiol.

The formation of sulfonamides can be achieved by the oxidation of the corresponding sulfenamide or by direct amination of a purine sulfonyl halide. The oxidation of 6-mercaptopurine derivatives to their corresponding sulfonamides has been documented. For example, oxidation of 2-amino-9H-purine-6-sulfenamide with excess m-chloroperoxybenzoic acid (mCPBA) yields 2-amino-9H-purine-6-sulfonamide. nih.gov This indicates a viable synthetic pathway to sulfonamide derivatives of this compound following displacement of the methylsulfanyl group with a thiol and subsequent oxidation and amination.

Table 2: Synthetic Pathway to Sulfenamide and Sulfonamide Derivatives from a 6-Mercaptopurine Analog

| Starting Material | Reagent(s) | Product | Reference |

| 6-Thioguanosine | 1. Chloramine | 2-Amino-9-β-D-ribofuranosylpurine-6-sulfenamide | nih.gov |

| 2-Amino-9H-purine-6-sulfenamide | 1. mCPBA (excess) | 2-Amino-9H-purine-6-sulfonamide | nih.gov |

Ring Expansion or Contraction Reactions of Substituted Purines

The purine ring system, while generally aromatic and stable, can undergo ring expansion or contraction reactions under specific conditions, leading to the formation of novel heterocyclic systems. These transformations often involve initial attack by a nucleophile or an electrophile, followed by ring opening and subsequent recyclization.

Ring Expansion:

Ring-expanded purines, sometimes referred to as 'fat' purines, are typically 5:7-fused ring systems. wur.nl The synthesis of such compounds often involves the construction of the seven-membered ring onto a pre-existing imidazole (B134444) precursor. However, transformations of the purine core itself can also lead to ring-expanded products. For example, certain purine derivatives can undergo rearrangement and incorporation of atoms from the reagent or solvent to form a larger ring fused to the imidazole moiety. While no specific examples of ring expansion starting from this compound have been documented, the general reactivity of the purine nucleus suggests that such transformations could be possible under specific reaction conditions, likely involving strong acids or bases and specific nucleophiles that could trigger a ring-opening-recyclization sequence. nih.gov

Ring Contraction:

Ring contraction of the purine skeleton is a known process, particularly in biosynthetic pathways. For example, the biosynthesis of 7-deazapurines involves a radical-mediated ring contraction of a pyrimidine (B1678525) precursor to form the pyrrolopyrimidine core. nih.gov In synthetic chemistry, purine ring opening can be a deliberate strategy to access other heterocyclic systems. For instance, the pyrimidine ring of purines can be opened by nucleophilic attack, and the resulting intermediate can either be isolated or undergo further reactions. Depending on the substituents and reaction conditions, the opened intermediate could potentially recyclize to form a smaller ring system, although this is less common than the formation of other heterocyclic structures.

The presence of the electron-donating methylsulfanyl groups at the C2 and C6 positions of this compound would likely influence the feasibility and outcome of any potential ring expansion or contraction reactions. These groups would affect the electron density of the purine rings and the susceptibility of different positions to nucleophilic or electrophilic attack, which are often the initiating steps in such skeletal transformations.

Spectroscopic and Computational Characterization Studies of 9 Methyl 2,6 Bis Methylsulfanyl 9h Purine

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of novel compounds. For 9-Methyl-2,6-bis(methylsulfanyl)-9H-purine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy would be employed to confirm its identity and provide insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The N9-methyl group would likely appear as a sharp singlet, with a chemical shift influenced by the purine (B94841) ring system. The two S-methyl groups at positions C2 and C6 would also produce singlet signals, and their chemical shifts might be slightly different due to the varied electronic environment of the C2 and C6 positions within the purine core. A singlet corresponding to the C8-H proton would also be anticipated, with its chemical shift providing information about the electron density at this position.

The ¹³C NMR spectrum would provide complementary information, with distinct resonances for each carbon atom in the purine ring and the methyl groups. The chemical shifts of the C2 and C6 carbons, directly bonded to the electron-donating methylsulfanyl groups, would be of particular interest, as would the shifts of the N-methyl and S-methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and not based on reported experimental data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N9-CH₃ | 3.5 - 4.0 | 30 - 35 |

| C2-SCH₃ | 2.5 - 3.0 | 15 - 20 |

| C6-SCH₃ | 2.5 - 3.0 | 15 - 20 |

| C8-H | 7.5 - 8.5 | 140 - 150 |

| C2 | - | 155 - 165 |

| C4 | - | 145 - 155 |

| C5 | - | 115 - 125 |

| C6 | - | 158 - 168 |

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₀N₄S₂), the exact mass would be a key confirmatory piece of data.

Under electron ionization (EI), the molecule would be expected to produce a molecular ion peak (M⁺˙). The fragmentation of this ion could proceed through several pathways. Common fragmentation patterns for sulfur-containing compounds include the loss of a methyl radical (•CH₃) from one of the methylsulfanyl groups to form an [M-15]⁺ ion, or the loss of a thiomethyl radical (•SCH₃) to give an [M-47]⁺ ion. Cleavage of the purine ring itself could also lead to a variety of smaller fragment ions, providing further structural clues.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Signatures

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show C-H stretching vibrations for the aromatic C8-H and the aliphatic methyl groups. The C=N and C=C stretching vibrations of the purine ring would appear in the fingerprint region (typically 1400-1600 cm⁻¹). The C-S stretching vibrations would also be present, although they are often weaker and can be more difficult to assign definitively.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The purine ring system is chromophoric, and the presence of the methylsulfanyl substituents would be expected to influence the wavelength of maximum absorption (λ_max). The UV-Vis spectrum would likely show characteristic absorption bands corresponding to the π → π* transitions of the purine nucleus.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported in the searched literature, such an analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the purine ring system and the orientation of the methylsulfanyl and N9-methyl substituents. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or C-H···N/S hydrogen bonds, would be elucidated. The crystal structure of a related compound, 1,3-bis[4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]propane, has been determined, indicating that such analyses are feasible for similar heterocyclic systems. asianpubs.org

Computational Chemistry Approaches to Molecular Structure and Reactivity

In the absence of experimental X-ray crystallographic data, computational methods can provide valuable insights into the molecular structure and electronic properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. DFT calculations could be used to optimize the geometry of this compound, providing theoretical values for bond lengths and angles that could be compared with future experimental data.

Furthermore, DFT calculations can be used to determine the distribution of electron density in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are important for understanding the molecule's reactivity. The calculated electrostatic potential surface would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule might interact with other chemical species.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with solvent molecules and other solutes. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. nih.gov

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, most commonly water, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

Key areas of investigation using MD simulations would include:

Solvation and Hydration: Analyzing the radial distribution functions of water molecules around the purine core and the methylsulfanyl groups would reveal the structure of the hydration shell. This is critical for understanding the compound's solubility and how it presents itself to potential binding partners.

Intermolecular Interactions: By simulating the compound in the presence of other molecules, such as ions or co-solutes, it is possible to study the nature and strength of intermolecular forces, including van der Waals interactions, electrostatic interactions, and potential hydrogen bonding.

A hypothetical MD simulation could be set up with a single this compound molecule in a cubic box of water. The system would be heated to and maintained at a constant temperature (e.g., 300 K) and pressure (e.g., 1 bar) to simulate standard laboratory conditions. nih.gov The simulation would be run for a sufficient duration, typically on the nanosecond to microsecond timescale, to ensure adequate sampling of the conformational space. nih.govnih.gov

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | To describe the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E | To represent water molecules explicitly. |

| Ensemble | NPT (Isothermal-isobaric) | To maintain constant pressure and temperature. nih.gov |

| Time Step | 2 fs | The interval between successive steps in the simulation. mdpi.com |

| Simulation Time | 100 ns - 1 µs | To adequately sample molecular motions. nih.gov |

This table represents a typical setup for an MD simulation and is not based on specific experimental data for the title compound.

Quantum Mechanical (QM) Studies of Reaction Mechanisms and Transition States

Quantum mechanical (QM) calculations provide a more detailed and accurate description of electronic structure and reactivity compared to the classical force fields used in MD simulations. nih.gov These methods are particularly useful for studying chemical reactions, as they can elucidate reaction pathways, and characterize the geometry and energy of transition states. For this compound, QM studies could be employed to investigate its chemical stability and potential metabolic transformations.

One of the primary applications of QM in this context would be the study of oxidation reactions at the sulfur atoms of the methylsulfanyl groups. The sulfur atoms are potential sites for oxidation, which could be a key step in the metabolism of this compound. QM methods, such as Density Functional Theory (DFT), can be used to model the reaction of this compound with an oxidizing agent.

A typical QM study would involve:

Geometry Optimization: The three-dimensional structures of the reactant (this compound), the potential products (e.g., sulfoxides and sulfones), and the transition states connecting them would be optimized to find the lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states).

| Computational Method | Basis Set | Information Obtained |

| Density Functional Theory (DFT) | 6-31G*, cc-pVTZ | Electronic structure, optimized geometries, reaction energies. |

| Møller-Plesset Perturbation Theory (MP2) | 6-311+G** | Higher accuracy energies, electron correlation effects. |

| Hartree-Fock (HF) | 3-21G | A starting point for more advanced calculations. researchgate.net |

This table illustrates common QM methods and basis sets that could be applied to study the reactivity of the title compound.

Prediction of Chemical Interactions with Biomolecules

Understanding how this compound might interact with biological macromolecules like proteins and nucleic acids is crucial for predicting its potential pharmacological or toxicological effects. acs.orgresearchgate.net Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in this area.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking could be used to predict its binding mode and affinity to the active site of various enzymes or receptors. Purine derivatives are known to interact with a wide range of proteins, including kinases, polymerases, and metabolic enzymes. acs.orgnih.gov

A typical docking study would involve:

Preparation of the Receptor: A three-dimensional structure of the target protein is obtained, often from a public database like the Protein Data Bank.

Preparation of the Ligand: The 3D structure of this compound is generated and its energy is minimized.

Docking Simulation: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site of the receptor and scores them based on a scoring function that estimates the binding affinity.

The results of a docking simulation can provide a plausible binding pose and a predicted binding energy, which can be used to rank its potential as an inhibitor or ligand for a particular protein. For instance, purine derivatives have been studied as inhibitors of enzymes like xanthine (B1682287) oxidase. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net While no specific QSAR studies on this compound are available, if a series of related purine derivatives with known biological activities were studied, a QSAR model could be developed. This model could then be used to predict the activity of this compound.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that relates these descriptors to the observed biological activity.

| Interaction Prediction Method | Input | Output | Application |

| Molecular Docking | 3D structures of ligand and receptor. | Predicted binding pose and affinity. | Identification of potential protein targets. researchgate.net |

| QSAR | A series of compounds with known activities and their molecular descriptors. | A mathematical model to predict activity. | Estimation of biological activity based on structure. researchgate.net |

This table summarizes computational methods for predicting biomolecular interactions that could be applied to the title compound.

Applications Beyond Biological Systems

Role as Ligands in Coordination Chemistry

The nitrogen and sulfur atoms in 9-Methyl-2,6-bis(methylsulfanyl)-9H-purine provide multiple potential coordination sites for metal ions. The purine (B94841) ring itself contains several nitrogen atoms (N1, N3, and N7) that can act as Lewis bases, while the exocyclic methylsulfanyl groups at the C2 and C6 positions introduce soft sulfur donor atoms. This combination of hard (nitrogen) and soft (sulfur) donor atoms makes it a potentially versatile ligand for a variety of metal centers.

Research on related substituted purines has demonstrated their ability to form stable coordination complexes with transition metals. For instance, N9-substituted purine derivatives have been shown to coordinate with metals such as mercury, silver, and zinc. nih.gov The coordination behavior is often influenced by the nature of the substituents on the purine ring. In the case of this compound, the methyl group at the N9 position blocks this site from coordination, directing metal binding to other available nitrogen or sulfur atoms.

The presence of both nitrogen and sulfur donors allows for various coordination modes, including monodentate, bidentate, and bridging coordination. The specific mode of coordination would depend on the metal ion's properties (hard/soft acid-base character, preferred coordination geometry) and the reaction conditions. For example, a soft metal ion like palladium(II) might preferentially coordinate to the soft sulfur donors, potentially leading to the formation of chelate rings involving one sulfur and a neighboring nitrogen atom.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Potential Donors Involved | Example Metal Ion |

|---|---|---|

| Monodentate | N1 or N3 or N7 or S(C2) or S(C6) | Various |

| Bidentate (Chelating) | N1 and S(C2) or N7 and S(C6) | Pd(II), Pt(II) |

| Bidentate (Bridging) | N1 and N7, or S(C2) and S(C6) | Ag(I), Cu(I) |

| Tridentate | N1, N7, and one S atom | Ru(II), Rh(III) |

Studies on ligands containing both pyridine (B92270) and thioether moieties have shown the formation of stable complexes with various transition metals, highlighting the cooperative effect of N,S-donor sets in stabilizing metal centers. This suggests that this compound could act as an effective ligand in the design of novel coordination compounds with interesting structural and electronic properties.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent intermolecular forces. The structure of this compound, with its aromatic purine core and functional substituents, provides opportunities for various non-covalent interactions, making it a potential building block for supramolecular assemblies.

The planar purine ring can participate in π-π stacking interactions, a common driving force for the self-assembly of aromatic molecules. The methylsulfanyl groups can engage in van der Waals interactions and may also participate in weaker S···π or C-H···S hydrogen bonds. Furthermore, the nitrogen atoms of the purine ring can act as hydrogen bond acceptors.

The self-assembly of such molecules can lead to the formation of ordered structures like nanotubes and nanofibers. For instance, pyridine-2,6-diimine-linked macrocycles have been shown to self-assemble into high-aspect-ratio nanotubes. illinois.edunih.govresearchgate.netosti.govresearchgate.net While direct studies on this compound are not available, the principles of cooperative self-assembly observed in other systems suggest its potential in forming ordered supramolecular architectures. The interplay of π-π stacking, hydrogen bonding, and other weak interactions could direct the assembly of this molecule into one-, two-, or three-dimensional networks.

Potential in Materials Science (e.g., electronic, optical properties)

The electronic properties of purine derivatives are highly tunable through substitution. The introduction of methylsulfanyl groups at the C2 and C6 positions of the purine core in this compound is expected to significantly influence its electronic structure. Sulfur, being less electronegative than oxygen or nitrogen, can donate electron density to the purine ring through resonance, potentially altering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on substituted purines have shown that the nature and position of substituents have a profound impact on their electronic and, consequently, their optical properties. acs.org For example, the introduction of substituents can shift the absorption and emission wavelengths, making them potentially useful as fluorescent probes or components in organic light-emitting diodes (OLEDs). The coordination of such ligands to metal centers can further modify these properties, leading to new materials with applications in sensing or optoelectronics. For example, copper oxide nanoparticle-catalyzed synthesis has been used to create imidazo[1,2-a]pyrimidine (B1208166) derivatives that act as selective fluorescent sensors for zinc ions. du.ac.in

Table 2: Predicted Impact of Substituents on the Electronic Properties of the Purine Core

| Substituent | Position | Predicted Effect on Purine Core |

|---|---|---|

| -CH₃ | N9 | Inductive electron donation, steric effects |

| -SCH₃ | C2 | π-electron donation, potential for metal coordination |

| -SCH₃ | C6 | π-electron donation, potential for metal coordination |

The ability of this compound to coordinate with metal ions also opens up possibilities for creating metal-organic frameworks (MOFs). MOFs constructed from purine-based ligands could exhibit interesting properties such as porosity for gas storage or separation, or catalytic activity.

Catalytic Applications or as Catalyst Precursors

The use of purine derivatives as ligands in catalysis is an emerging area of research. The presence of multiple donor atoms in this compound makes it a candidate for supporting catalytically active metal centers. The combination of nitrogen and sulfur donors can be particularly effective in stabilizing metal complexes and influencing their catalytic activity.

For example, palladium complexes with N-heterocyclic carbene ligands functionalized with pyrimidine (B1678525) groups have shown good catalytic activity in C-H activation and Mizoroki-Heck reactions. acs.org While not a direct analogue, this highlights the potential of purine-based ligands in catalysis. The N,S-coordination environment that could be provided by this compound might be suitable for a range of catalytic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.

The compound itself could also act as a catalyst precursor. Upon reaction with a metal salt, it could form an in-situ catalyst for a specific reaction. The modular nature of the purine scaffold allows for the synthesis of a library of related ligands with varying steric and electronic properties, enabling the fine-tuning of catalytic activity and selectivity. While specific catalytic applications of this compound have not been reported, the broader context of purine chemistry suggests that this is a promising avenue for future research.

Future Research Directions and Translational Perspectives Excluding Clinical Translation

Development of Novel Synthetic Routes with Enhanced Efficiency or Selectivity

Currently, detailed and specific synthetic routes for 9-Methyl-2,6-bis(methylsulfanyl)-9H-purine are not extensively reported in publicly accessible scientific literature. The synthesis of related 2,6,9-trisubstituted purine (B94841) derivatives often involves multi-step processes starting from commercially available purine backbones. nih.govnih.gov For instance, the synthesis of some purine derivatives involves the reaction of corresponding omega-amino acids with 6-chloropurine. nih.gov

Future research should focus on developing and optimizing synthetic pathways to this compound. Key areas for improvement include:

Yield and Purity: Developing synthetic methods that provide high yields and purity to facilitate further biological and material science studies.

Cost-Effectiveness: Utilizing readily available and cheaper starting materials to make the synthesis more economical.

Green Chemistry: Employing environmentally benign solvents and reagents to reduce the environmental impact of the synthesis.

Scalability: Designing synthetic routes that can be easily scaled up for potential larger-scale production.

A proposed, yet to be experimentally validated, synthetic approach could start from 9-methylpurine (B1201685), followed by a two-step substitution reaction to introduce the methylsulfanyl groups at the 2 and 6 positions. The optimization of reaction conditions, catalysts, and purification methods would be paramount.

Advanced Mechanistic Studies at the Molecular Level for Biological Interactions

The biological activities of this compound have not been specifically elucidated in published research. However, the broader class of purine derivatives is known to interact with a wide range of biological targets, including enzymes and receptors. For example, some 2,6,9-trisubstituted purine derivatives have shown potential as anticancer agents by targeting cyclin-dependent kinases (CDKs) and the Hedgehog signaling pathway. nih.gov

To understand the potential of this compound, future mechanistic studies should aim to:

Identify Protein Binding Partners: Employing techniques such as affinity chromatography and mass spectrometry to identify proteins that directly interact with the compound.

Characterize Binding Kinetics: Using methods like surface plasmon resonance (SPR) to determine the affinity and kinetics of the compound's interaction with its biological targets.

Elucidate Structural Basis of Interaction: Utilizing X-ray crystallography or NMR spectroscopy to solve the three-dimensional structure of the compound in complex with its target, revealing the precise molecular interactions.

These studies would provide a foundational understanding of how this compound exerts its biological effects, if any, and guide the design of more potent and selective derivatives.

Exploration of New Biological Targets and Pathways (In Vitro)

The vast and diverse roles of purinergic signaling in biology suggest that this compound could modulate various cellular pathways. While studies on closely related compounds have shown activities like cytotoxicity against cancer cell lines nih.govnih.gov, the specific targets for this compound remain unknown.

Future in vitro studies should systematically screen this compound against a panel of biological targets, including but not limited to:

Kinases: Given that many purine derivatives are kinase inhibitors, screening against a broad kinase panel could reveal novel inhibitory activities.

G-Protein Coupled Receptors (GPCRs): Purine receptors are a major class of GPCRs, and this compound could act as an agonist or antagonist at these sites.

Enzymes involved in Nucleotide Metabolism: The structural similarity to endogenous purines suggests potential interference with enzymes in nucleic acid synthesis and metabolism. cymitquimica.com

High-throughput screening assays would be instrumental in efficiently exploring a wide range of potential targets and identifying novel biological activities for this compound.

Computational Design and Predictive Modeling for Derivative Discovery

Computational approaches are invaluable for accelerating the discovery and optimization of new bioactive molecules. For related purine derivatives, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models have been successfully used to understand the structural requirements for cytotoxic activity. nih.govnih.govresearchgate.net These studies have highlighted the importance of steric and electronic properties in determining the biological effects of substituted purines. nih.govnih.govresearchgate.net

For this compound, future computational work should involve:

Molecular Docking: Simulating the binding of the compound to the active sites of various known biological targets to predict potential interactions.

Pharmacophore Modeling: Identifying the key chemical features of the molecule that are essential for any observed biological activity.

Virtual Screening: Using computational models to screen large virtual libraries of related compounds to identify new derivatives with potentially enhanced activity or improved properties.

These predictive models can guide the synthesis of a focused library of derivatives, saving time and resources in the discovery of new lead compounds.

Integration into Advanced Materials and Nanotechnology

The unique chemical structure of this compound, with its aromatic purine core and sulfur-containing side chains, suggests potential applications in materials science and nanotechnology. Purine-based molecules have been explored for the development of novel materials due to their ability to self-assemble and coordinate with metal ions.

Future research in this area could explore:

Self-Assembling Nanostructures: Investigating the ability of the compound to form ordered nanostructures, such as nanowires or thin films, through non-covalent interactions.

Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to create novel MOFs with potential applications in gas storage, catalysis, or sensing.

Functionalization of Nanoparticles: Attaching the compound to the surface of nanoparticles to impart specific biological recognition properties or to act as a drug delivery vehicle.

The exploration of this compound in these non-biological contexts could lead to the development of new advanced materials with unique properties and functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.